N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide
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Overview
Description
The compound “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-isobutyramidobenzofuran-2-carboxamide” appears to contain several functional groups including a benzodioxin, an isobutyramide, and a benzofuran . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzodioxin and benzofuran rings are aromatic and planar, while the isobutyramide group could potentially form hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, amides can participate in hydrolysis reactions, and aromatic rings can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could increase its polarity and potentially its solubility in water .Scientific Research Applications
Antitumor Applications
A study by Lee et al. (1992) synthesized and evaluated a series of substituted dibenzo[1,4]dioxin-1-carboxamides for antitumor activity, identifying them as a new class of weakly binding DNA-intercalating agents. These compounds showed activity against P388 leukemia and Lewis lung carcinoma, suggesting a potential mechanism of action different from classical DNA-intercalating agents, which could be valuable in combating resistance mechanisms arising from the expression of the topo II beta isozyme (Lee et al., 1992).
Synthesis and Characterization
Prek et al. (2017) described a synthesis route for 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxamides starting from arylcarboxamides. This four-step synthesis provides insights into the structural transformation and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Prek et al., 2017).
Material Science Applications
Qi et al. (2009) synthesized phenylnitrile functional benzoxazine monomers and characterized their curing behaviors and thermal stability. The study indicates that incorporating phenylnitrile groups into polybenzoxazine improves thermal stability and glass transition temperature, highlighting the potential of these compounds in advanced material applications (Qi et al., 2009).
Mechanism of Action
Target of Action
The primary target of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide Similar compounds have been found to target the vanilloid receptor 1 (vr1 or trpv1), a membrane-bound, nonselective cation channel expressed by peripheral sensory neurons .
Mode of Action
The exact mode of action of This compound Compounds with similar structures have been found to act as competitive antagonists of capsaicin activation, blocking all known modes of trpv1 activation, including protons, heat, and endogenous ligands .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to produce antihyperalgesic effects in animal models of inflammatory and neuropathic pain .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-12(2)20(24)23-18-14-5-3-4-6-15(14)28-19(18)21(25)22-13-7-8-16-17(11-13)27-10-9-26-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQFVZDONVJTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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